molecular formula C13H12O2S B1345458 Phenyl p-tolyl sulfone CAS No. 640-57-3

Phenyl p-tolyl sulfone

Cat. No.: B1345458
CAS No.: 640-57-3
M. Wt: 232.3 g/mol
InChI Key: YBRXHRWLEFCFEG-UHFFFAOYSA-N
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Description

Phenyl p-tolyl sulfone is an organic compound with the molecular formula C₁₃H₁₂O₂S . It is a sulfone derivative characterized by the presence of a phenyl group and a p-tolyl group attached to a sulfone functional group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl p-tolyl sulfone can be synthesized through several methods. One common approach involves the reaction of phenyl sulfonyl chloride with p-toluidine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced via sulfonylation reactions. For example, the reaction of phenyl sulfonyl chloride with p-toluidine in the presence of a suitable base can be scaled up for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl p-tolyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives with additional oxygen-containing functional groups, while reduction can produce sulfides .

Scientific Research Applications

Phenyl p-tolyl sulfone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl p-tolyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone functional group. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the phenyl and p-tolyl groups. This property makes this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • Phenyl sulfone
  • p-Tolyl sulfone
  • Ethynyl p-tolyl sulfone

Comparison: Phenyl p-tolyl sulfone is unique due to the presence of both phenyl and p-tolyl groups attached to the sulfone functional group. This combination imparts distinct chemical properties and reactivity compared to other sulfone derivatives. For example, phenyl sulfone and p-tolyl sulfone lack the dual aromatic substitution, which can influence their reactivity and applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRXHRWLEFCFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060937
Record name Benzene, 1-methyl-4-(phenylsulfonyl)-
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

640-57-3
Record name 1-Methyl-4-(phenylsulfonyl)benzene
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Record name Benzene, 1-methyl-4-(phenylsulfonyl)-
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Record name Phenyl p-tolyl sulfone
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Record name Phenyl p-tolyl sulfone
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Record name Benzene, 1-methyl-4-(phenylsulfonyl)-
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Record name p-(phenylsulphonyl)toluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can phenyl p-tolyl sulfone be synthesized through thermal decomposition reactions?

A1: [] this compound has been identified as a product in the thermal decomposition of p-tolyl disulfone (di-p-tolyl sulfone) when carried out in bromobenzene. The reaction proceeds through a radical mechanism, where p-tolylsulfonyl radicals (ArSO2•) generated from the homolytic cleavage of the S-S bond in p-tolyl disulfone react with bromobenzene, replacing a bromine atom. This highlights the potential of utilizing controlled thermal decomposition reactions for the synthesis of specific diaryl sulfones like this compound.

Q2: Does the presence of this compound in the product mixture of p-tolyl disulfone decomposition provide insights into the reaction mechanism?

A2: [] Absolutely. The isolation of this compound strongly supports the involvement of p-tolylsulfonyl radicals (ArSO2•) as intermediates in the thermal decomposition of p-tolyl disulfone. The formation of this compound can be explained by a mechanism where the p-tolylsulfonyl radical attacks bromobenzene, abstracting a bromine atom and forming the desired product. This finding contributes to a better understanding of the complex decomposition pathways of aromatic α-disulfones.

Q3: Are there alternative synthetic routes to obtain this compound, apart from thermal decomposition reactions?

A3: [] While the provided research primarily focuses on thermal decomposition, it's worth noting that alternative synthetic approaches might exist. Exploring reactions involving nucleophilic aromatic substitution on appropriately substituted sulfonyl chlorides or utilizing palladium-catalyzed coupling reactions with arylboronic acids could offer potential alternative routes. Further research is needed to explore and optimize these alternative synthetic strategies.

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